
Cdk9-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk9-IN-27 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription elongation. CDK9 plays a crucial role in the control of gene expression by phosphorylating the C-terminal domain of RNA polymerase II, thereby facilitating the transition from transcription initiation to elongation. Inhibition of CDK9 has been shown to have therapeutic potential in various cancers and other diseases characterized by dysregulated transcription.
Métodos De Preparación
The synthesis of Cdk9-IN-27 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted aromatic amine, which is then reacted with a suitable electrophile to form an intermediate. This intermediate undergoes further functional group transformations, such as oxidation or reduction, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Cdk9-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cdk9-IN-27 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .
Transcriptional Regulation: The compound is used to investigate the mechanisms of transcriptional regulation and the role of CDK9 in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
Biological Studies: It is used to study the effects of CDK9 inhibition on cellular processes such as cell cycle progression, DNA damage response, and apoptosis.
Mecanismo De Acción
Cdk9-IN-27 exerts its effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, thereby blocking the transition from transcription initiation to elongation. As a result, the expression of genes regulated by CDK9 is reduced, leading to decreased cell proliferation and increased apoptosis in cancer cells . The compound also affects other molecular targets and pathways involved in transcriptional regulation and cell survival .
Comparación Con Compuestos Similares
Cdk9-IN-27 is unique among CDK9 inhibitors due to its high selectivity and potency. Similar compounds include:
Flavopiridol: A first-generation CDK inhibitor that targets multiple CDKs, including CDK9.
CDKI-73: An orally bioavailable CDK9 inhibitor with potent anti-cancer activity.
AZD4573: A highly selective CDK9 inhibitor that induces apoptosis in hematologic cancer cells.
Enitociclib: A selective CDK9 inhibitor that shows efficacy in MYC+ lymphomas. This compound stands out due to its improved selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential.
Propiedades
Fórmula molecular |
C23H18ClN5O3 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
ethyl 2-amino-1-(1H-benzimidazol-2-ylmethyl)-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C23H18ClN5O3/c1-2-32-23(31)20-19(13-7-9-14(24)10-8-13)15(11-25)22(30)29(21(20)26)12-18-27-16-5-3-4-6-17(16)28-18/h3-10H,2,12,26H2,1H3,(H,27,28) |
Clave InChI |
DLXWRFXUUZEAIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)CC3=NC4=CC=CC=C4N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



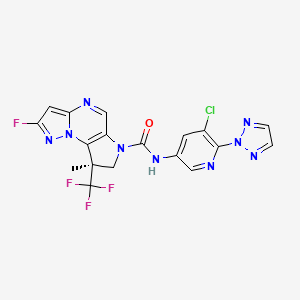
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
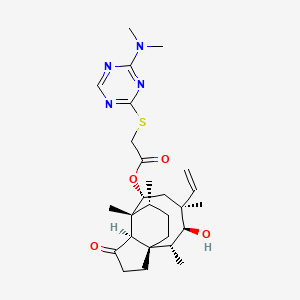

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)


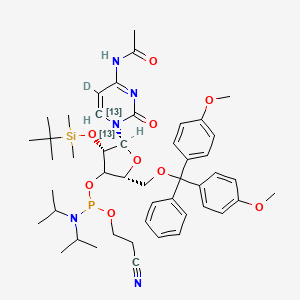
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

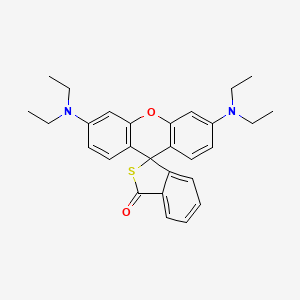
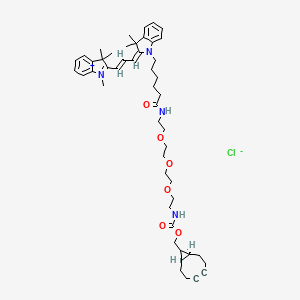
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
